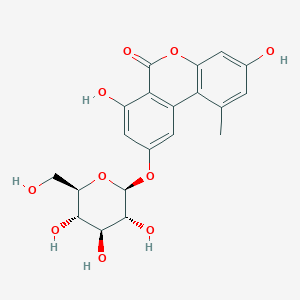
9-O-D-Glucopyranosyl Alternariol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-O-D-Glucopyranosyl Alternariol is a glucoside derivative of alternariol, a mycotoxin produced by fungi of the genus Alternaria. Alternariol and its derivatives are known for their genotoxic and cytotoxic properties, making them significant in the study of food safety and toxicology .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-O-D-Glucopyranosyl Alternariol involves the conjugation of alternariol with glucose. This can be achieved through enzymatic glycosylation using glucosyltransferases or chemical glycosylation methods. In enzymatic glycosylation, alternariol is incubated with a suitable glucosyltransferase and UDP-glucose as the glucose donor .
Industrial Production Methods:
化学反応の分析
Types of Reactions: 9-O-D-Glucopyranosyl Alternariol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the glucose moiety can be oxidized to form glucuronic acid derivatives.
Reduction: The carbonyl group in alternariol can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Glucuronic acid derivatives.
Reduction: Alcohol derivatives of alternariol.
Substitution: Various substituted glucosides.
科学的研究の応用
9-O-D-Glucopyranosyl Alternariol has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the stability of glucosides.
Biology: Investigated for its role in plant-pathogen interactions and its impact on plant metabolism.
Medicine: Studied for its genotoxic and cytotoxic effects, which are relevant in cancer research and toxicology.
作用機序
The mechanism of action of 9-O-D-Glucopyranosyl Alternariol involves its interaction with cellular DNA, leading to the formation of DNA adducts and subsequent DNA damage. This triggers various cellular responses, including cell cycle arrest, apoptosis, and autophagy. The compound also generates reactive oxygen species (ROS), contributing to oxidative stress and mitochondrial dysfunction .
類似化合物との比較
Alternariol: The parent compound, known for its genotoxic and cytotoxic properties.
Alternariol-9-O-Methyl Ether: A methylated derivative with similar toxicological properties.
Zearalenone Glucosides: Another class of mycotoxin glucosides with similar absorption and metabolism profiles
Uniqueness: 9-O-D-Glucopyranosyl Alternariol is unique due to its specific glucosylation at the 9-position, which affects its solubility, stability, and biological activity. This specific modification can influence its interaction with cellular targets and its overall toxicological profile .
特性
分子式 |
C20H20O10 |
|---|---|
分子量 |
420.4 g/mol |
IUPAC名 |
3,7-dihydroxy-1-methyl-9-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzo[c]chromen-6-one |
InChI |
InChI=1S/C20H20O10/c1-7-2-8(22)3-12-14(7)10-4-9(5-11(23)15(10)19(27)29-12)28-20-18(26)17(25)16(24)13(6-21)30-20/h2-5,13,16-18,20-26H,6H2,1H3/t13-,16-,17+,18-,20-/m1/s1 |
InChIキー |
JBBJNWVTFRVJRP-JQAJVKEVSA-N |
異性体SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)O2)O |
正規SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)C(=O)O2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


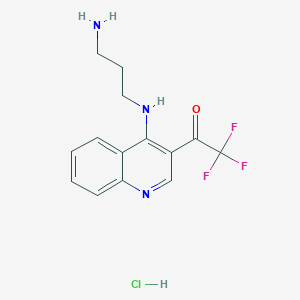
![(E)-1-[2-hydroxy-4,6-bis(2-methoxyethoxymethoxy)phenyl]-3-[3-methoxy-4-(2-methoxyethoxymethoxy)phenyl]prop-2-en-1-one](/img/structure/B13436400.png)
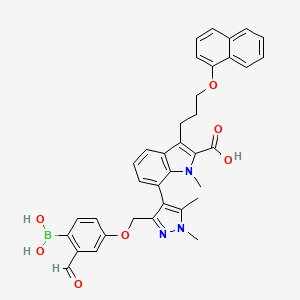
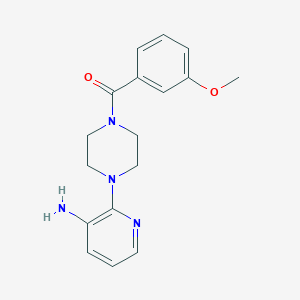

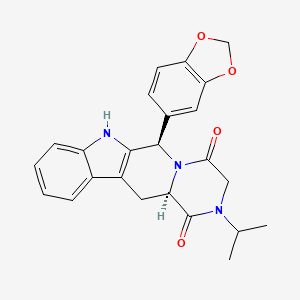
![[(2R,3S,4R,5R)-3,4-diacetyloxy-6-hydroxy-5-(phenylmethoxycarbonylamino)oxan-2-yl]methyl acetate](/img/structure/B13436421.png)
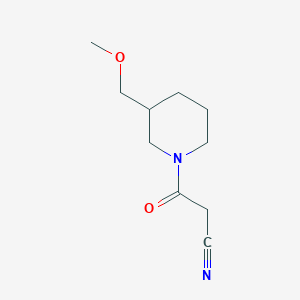
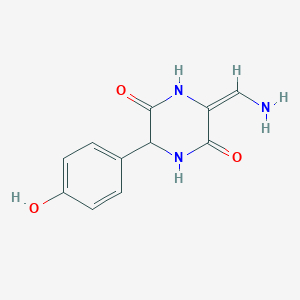
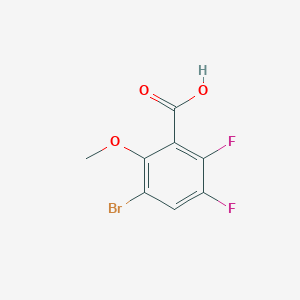
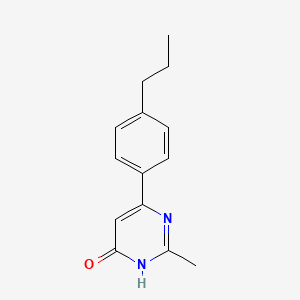
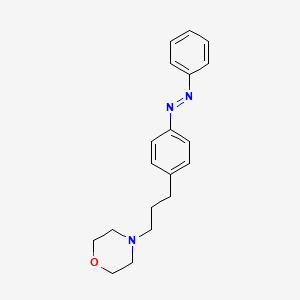

![[5-Chloro-2-[(isopropylsulfonyl]phenyl]-hydrazine](/img/structure/B13436464.png)
